2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile
Description
2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile is a nitrile-based compound featuring a propanenitrile backbone substituted with a 2,4-dichlorophenyl hydrazone group and a methoxyimino functional group.
Properties
IUPAC Name |
(1E,2E)-N-(2,4-dichloroanilino)-2-methoxyiminoethanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c1-17-14-6-8(5-13)15-16-10-3-2-7(11)4-9(10)12/h2-4,6,16H,1H3/b14-6+,15-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYUOPTSQSBAS-PYIQRHLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=NNC1=C(C=C(C=C1)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable methoxyimino-propanenitrile precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related propanenitrile derivatives, focusing on substituent effects, synthetic pathways, and inferred properties.
Substituent Effects and Functional Group Variations
- Electron-Withdrawing vs. In contrast, compounds like 2-(4-Aminophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (8) () feature an electron-donating amino group, which may increase solubility in polar solvents but reduce thermal stability. The methoxyimino group in the target compound differs from the hydroxyimino group in 3-hydrazono-2-hydroxyiminopropionitrile (). Methoxy substitution likely increases lipophilicity, altering solubility and bioavailability compared to the hydroxyl analog .
Physicochemical Properties (Inferred)
Biological Activity
The compound 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile , also referred to as a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H10Cl2N4O
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The following mechanisms are proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their functions. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced proliferation of cancer cells.
- Signal Transduction Modulation : By interacting with receptors involved in signal transduction pathways, the compound can influence cellular responses and contribute to its therapeutic effects.
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human breast carcinoma (MCF-7) and lung carcinoma (A-549) cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against a range of microbial strains, suggesting its potential as an antimicrobial agent.
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of hydrazone derivatives, this compound was tested against MCF-7 and A-549 cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis induction |
| A-549 | 12.3 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
A separate investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Q & A
Q. How can researchers optimize the synthesis of 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile to improve yield and purity?
Methodological Answer: Synthesis optimization involves a multi-step approach:
- Step 1: Precursor Selection
Use 2,4-dichlorophenylhydrazine and methoxyimino propanenitrile derivatives as starting materials. Ensure stoichiometric ratios are calibrated to minimize side reactions . - Step 2: Reaction Condition Tuning
- Temperature: Maintain 60–80°C to balance reaction kinetics and thermal stability of intermediates .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Catalysts: Lewis acids like ZnCl₂ may accelerate imine bond formation .
- Step 3: Purification
Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. What characterization techniques are most reliable for confirming the structure of this compound?
Methodological Answer: A combination of analytical methods is critical:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify hydrazone proton signals (δ 8.5–9.5 ppm) and methoxyimino protons (δ 3.8–4.2 ppm) .
- ¹³C NMR: Confirm nitrile carbon (δ 115–120 ppm) and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS):
Validate molecular formula (e.g., C₁₀H₈Cl₂N₄O) with <2 ppm error . - X-ray Crystallography:
Resolve spatial arrangement of the hydrazone and methoxyimino groups .
Advanced Research Questions
Q. How can researchers address contradictory data in bioactivity studies involving this compound?
Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require systematic analysis:
- Dose-Response Curves:
Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate target-specific activity from general toxicity . - Assay Validation:
Use positive controls (e.g., known kinase inhibitors) to confirm assay reproducibility . - Metabolite Screening:
LC-MS/MS can identify degradation products that may interfere with bioactivity .
Q. What strategies resolve regioselectivity challenges in substitution reactions at the 2,4-dichlorophenyl moiety?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Electronic Effects:
Electrophilic substitution favors the para position due to electron-withdrawing Cl groups . - Directing Groups:
Introduce temporary protecting groups (e.g., acetyl) to block undesired positions . - Computational Modeling:
DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing frontier molecular orbitals .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies:
Use Schrödinger Maestro to model binding to cytochrome P450 or kinase domains. Focus on hydrogen bonding with the hydrazone group and π-π stacking with aromatic residues . - MD Simulations:
Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes . - QSAR Analysis:
Corrogate substituent effects (e.g., Cl vs. F) on inhibitory potency using MOE software .
Q. What are the degradation pathways of this compound under physiological conditions, and how can they be monitored?
Methodological Answer:
- Hydrolytic Degradation:
The nitrile group may hydrolyze to amides or carboxylic acids in acidic/alkaline buffers. Monitor via HPLC at 254 nm . - Oxidative Pathways:
Cytochrome P450 enzymes oxidize the methoxyimino group. Use LC-HRMS to identify metabolites . - Stability Protocols:
Store at -20°C in amber vials under inert gas to prevent photolytic and oxidative degradation .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solubility Testing:
Use shake-flask method with UV-Vis quantification. For aqueous solubility, add co-solvents (e.g., 10% DMSO) . - pH Dependence:
Protonation of the hydrazone group at pH <5 increases water solubility. Validate via potentiometric titration . - Molecular Dynamics:
Simulate solvation shells in water (TIP3P model) and DMSO to explain polarity-driven discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
